7-(3,5-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
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Overview
Description
7-(3,5-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one, also known as DPT, is a synthetic compound with potential applications in scientific research. This compound belongs to the class of tryptamine derivatives and has been found to exhibit interesting pharmacological properties.
Mechanism of Action
The exact mechanism of action of 7-(3,5-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is not fully understood, but it is believed to involve the modulation of serotonin receptor activity. It has been suggested that 7-(3,5-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one may act as a partial agonist at 5-HT1A receptors and as a full agonist at 5-HT2A and 5-HT2C receptors. This may lead to the activation of downstream signaling pathways and the modulation of various physiological processes.
Biochemical and physiological effects:
7-(3,5-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been found to exhibit a range of biochemical and physiological effects in various animal models. These include changes in locomotor activity, body temperature, and heart rate. 7-(3,5-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has also been found to induce head-twitch behavior, a common indicator of psychedelic activity.
Advantages and Limitations for Lab Experiments
One advantage of using 7-(3,5-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one in scientific research is its potential to selectively target specific serotonin receptors. This may allow researchers to study the role of these receptors in various physiological and pathological processes. However, one limitation is the lack of data on the long-term effects of 7-(3,5-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one on animal models.
Future Directions
There are several potential future directions for research on 7-(3,5-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one. One area of interest is the development of more selective 7-(3,5-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one analogs that target specific serotonin receptors. Another area of interest is the study of the long-term effects of 7-(3,5-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one on animal models, including the potential for neurotoxicity. Finally, there is potential for the use of 7-(3,5-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one in the development of new treatments for various psychiatric and neurological disorders.
Synthesis Methods
The synthesis of 7-(3,5-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves the reaction of 3,5-dimethoxybenzaldehyde with 2-amino-4,5,6,7-tetrahydro-1H-pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-5-one in the presence of a suitable catalyst. The resulting product is then purified and characterized by various analytical techniques.
Scientific Research Applications
7-(3,5-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit affinity for various serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT2C. This suggests that 7-(3,5-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one may have potential as a tool for studying the role of these receptors in various physiological and pathological processes.
properties
IUPAC Name |
11-(3,5-dimethoxyphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c1-23-11-5-10(6-12(7-11)24-2)20-4-3-14-13(15(20)22)8-17-16-18-9-19-21(14)16/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVOOADVOUYOSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C=CC3=C(C2=O)C=NC4=NC=NN34)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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